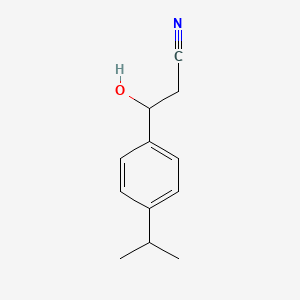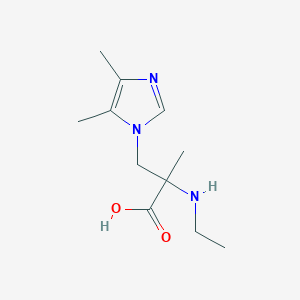
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and an ethylamino group attached to a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be formed through a cyclization reaction.
Dimethylation: The imidazole ring can be selectively dimethylated at the 4 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Propanoic Acid Backbone: The dimethylated imidazole can then be reacted with a suitable halogenated propanoic acid derivative under basic conditions to form the desired product.
Introduction of the Ethylamino Group: Finally, the ethylamino group can be introduced through a nucleophilic substitution reaction using ethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the ethylamino group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the carboxylic acid group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce an alcohol derivative.
科学研究应用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on cellular signaling pathways.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like histidine or metronidazole.
Amino Acid Derivatives: Compounds such as alanine or valine.
Uniqueness
The uniqueness of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.
属性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
3-(4,5-dimethylimidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(4,10(15)16)6-14-7-12-8(2)9(14)3/h7,13H,5-6H2,1-4H3,(H,15,16) |
InChI 键 |
IRTGRSOAGYZDSL-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)(CN1C=NC(=C1C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


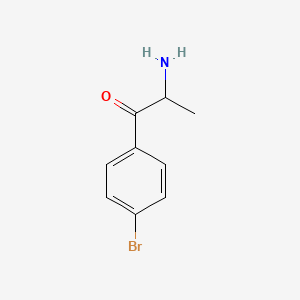
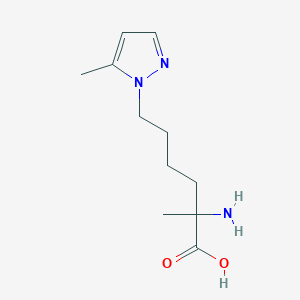
![4-Tert-butyl 5-ethyl 6-oxo-4-azaspiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B13622625.png)
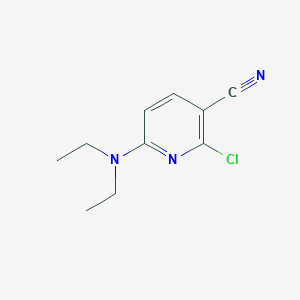
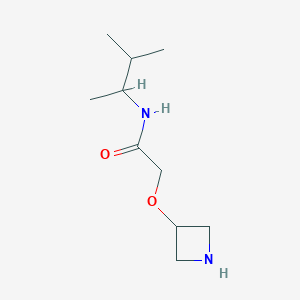
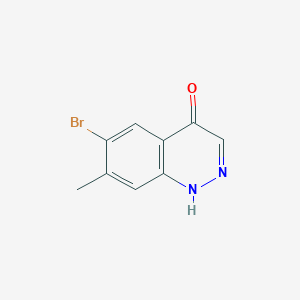
![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
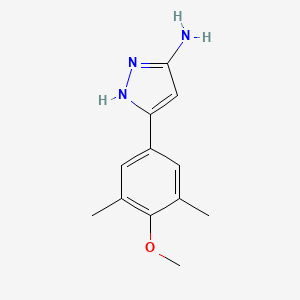
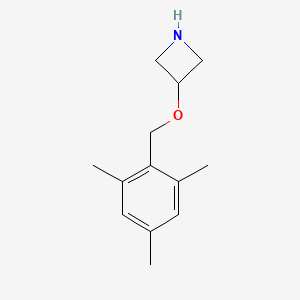

![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)


